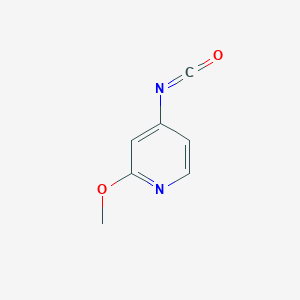
4-Isocyanato-2-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isocyanato-2-methoxypyridine is an organic compound with the molecular formula C7H6N2O2 It is a derivative of pyridine, characterized by the presence of an isocyanate group (-N=C=O) at the 4-position and a methoxy group (-OCH3) at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanato-2-methoxypyridine typically involves the reaction of 4-amino-2-methoxypyridine with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction scheme is as follows: [ \text{4-Amino-2-methoxypyridine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety protocols and specialized equipment to handle the reaction and by-products.
化学反応の分析
Types of Reactions: 4-Isocyanato-2-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Addition: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution at the methoxy group.
Major Products Formed:
Ureas and Carbamates: Formed through nucleophilic addition of amines and alcohols, respectively.
Substituted Pyridines: Resulting from nucleophilic substitution reactions at the methoxy group.
科学的研究の応用
4-Isocyanato-2-methoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and coatings, where its reactivity with nucleophiles is exploited to create cross-linked networks.
Biological Studies: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 4-Isocyanato-2-methoxypyridine primarily involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be harnessed to modify proteins, nucleic acids, and other biomolecules, thereby altering their function and activity.
類似化合物との比較
2-Methoxypyridine: Lacks the isocyanate group, making it less reactive in nucleophilic addition reactions.
4-Iodo-2-methoxypyridine: Contains an iodine atom instead of an isocyanate group, leading to different reactivity and applications.
3-Methoxypyridine: The methoxy group is positioned differently, affecting its chemical behavior and reactivity.
Uniqueness: 4-Isocyanato-2-methoxypyridine is unique due to the presence of both an isocyanate and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct reactivity, making it a valuable intermediate in organic synthesis and materials science.
特性
分子式 |
C7H6N2O2 |
|---|---|
分子量 |
150.13 g/mol |
IUPAC名 |
4-isocyanato-2-methoxypyridine |
InChI |
InChI=1S/C7H6N2O2/c1-11-7-4-6(9-5-10)2-3-8-7/h2-4H,1H3 |
InChIキー |
GIUNSSGCYDDOKF-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=CC(=C1)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



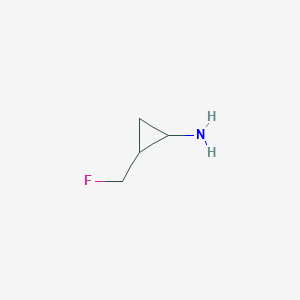


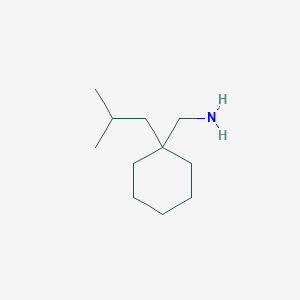

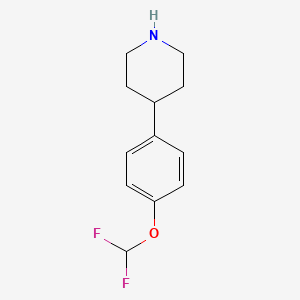
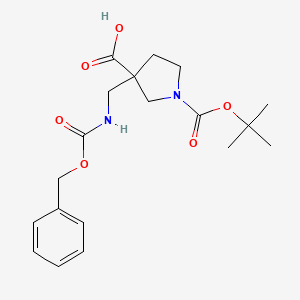


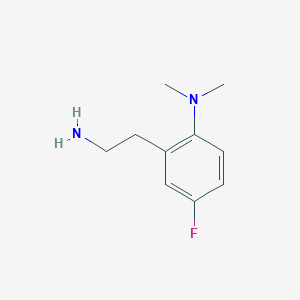
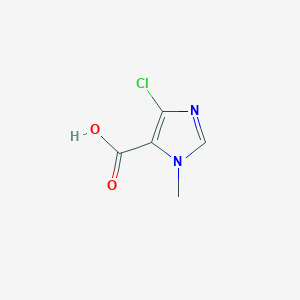
![1-Ethyl-6-fluoro-7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13536494.png)

